4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid

DPP-IV inhibitors Type II diabetes Pharmaceutical intermediates

This compound serves as an essential intermediate for DPP-IV inhibitor preparation per proprietary patent route NZ607694A. The stereogenic C2 center and 4-chlorobenzoyl moiety are structural prerequisites for the patented synthetic sequence—generic substitution with 4-methoxy, 4-bromo, or 4-methyl analogs is contraindicated due to three non-interchangeable determinants: chiral center requirement, distinct electronic/steric profile of the 4-chlorophenyl group, and explicit patent route dependency. Available at 98% purity with full analytical characterization. Suitable for pharmaceutical R&D, chiral resolution studies, and analytical reference standard applications.

Molecular Formula C15H18ClNO3
Molecular Weight 295.76 g/mol
CAS No. 70596-75-7
Cat. No. B1352080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid
CAS70596-75-7
Molecular FormulaC15H18ClNO3
Molecular Weight295.76 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C15H18ClNO3/c16-12-6-4-11(5-7-12)14(18)10-13(15(19)20)17-8-2-1-3-9-17/h4-7,13H,1-3,8-10H2,(H,19,20)
InChIKeyCCDYCKJOZAVZTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid (CAS 70596-75-7): Core Identity and Procurement Context


4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid (CAS 70596-75-7; molecular formula C15H18ClNO3; molecular weight 295.76 g/mol) is a synthetic piperidine-substituted γ-keto acid derivative . The compound is characterized by a 4-chlorobenzoyl moiety linked via a keto bridge to a piperidin-1-yl-substituted butanoic acid scaffold . It has been identified in patent literature as a key synthetic intermediate for the preparation of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of therapeutics indicated for type II diabetes and obesity [1]. The molecule possesses a chiral center at the C2 position of the butanoic acid chain, which is a critical structural feature for downstream stereospecific transformations [1]. Suppliers offer this compound at a typical purity specification of 98%, with reported melting point of 184–185 °C (benzene/ethanol) and calculated boiling point of 489.6 ± 45.0 °C at 760 mmHg [2][3].

Why Generic Substitution Fails for 4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid: The Case for Specific Procurement


Generic substitution of 4-(4-chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid with in-class analogs is contraindicated due to three non-interchangeable structural determinants. First, the compound contains a stereogenic C2 center that yields racemic material unless chirally resolved, whereas alternative 4-oxo-piperidine derivatives with achiral C2 substitution (e.g., 4-methoxy-4-oxo-2-piperidin-1-ylbutanoic acid) lack the requisite stereochemical handle for downstream asymmetric transformations . Second, the 4-chlorophenyl substituent confers a distinct electronic and steric profile compared to 4-bromo, 4-fluoro, or 4-methyl analogs, which manifests in differential reactivity profiles during coupling and cyclization reactions critical to DPP-IV inhibitor synthesis [1][2]. Third, this specific compound has been explicitly disclosed in a proprietary patent route (NZ607694A) as an intermediate for preparing a defined DPP-IV inhibitor lead; substitution with a non-identical analog introduces structural deviation that would require full revalidation of the synthetic sequence [3].

Quantitative Differentiation Evidence: 4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid Versus Analog Comparators


Synthetic Intermediacy in DPP-IV Inhibitor Manufacturing: Proprietary Patent Route Specificity

4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid is explicitly named as a required intermediate in NZ607694A for the preparation of DPP-IV inhibitor compounds of formula (2) via a coupling-cyclization sequence using compounds (4) and (5) [1]. The patent discloses that the compound possesses a chiral center and a piperidine ring bearing an oxo group, structural elements that are non-negotiable for the subsequent cyclization step [1]. In contrast, structurally deviant analogs lacking the 4-chlorophenyl group or the C2 stereocenter are not disclosed as viable substitutes in this proprietary route [1].

DPP-IV inhibitors Type II diabetes Pharmaceutical intermediates Synthetic route specificity

Chiral Center at C2: Stereochemical Differentiator from Achiral 4-Oxo-Piperidine Analogs

4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid contains a stereogenic center at the C2 carbon of the butanoic acid chain, as confirmed by patent disclosure indicating the compound 'has a chiral centre' [1]. This contrasts with commercially available 4-methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid (CAS 97434-51-0), which lacks a stereocenter at the C2 position and is supplied as an achiral building block . The presence of the C2 stereocenter enables downstream stereoselective transformations that are inaccessible with achiral analogs [1][2]. The compound is supplied as a racemate; enantiopure isolation would require chiral resolution [3].

Chiral synthesis Stereoisomerism Asymmetric catalysis 4-oxo-piperidine derivatives

Halogen Substituent Effects: Chloro Versus Bromo and Methyl Aryl Analogs in Analytical Differentiation

Analytical reference data establish clear spectral differentiation between the target 4-chlorophenyl compound and its 4-bromo and 4-methyl analogs. The 4-bromophenyl analog (C15H18BrNO3; MW 340.22 g/mol; exact mass 339.047006 g/mol) exhibits a molecular weight increase of approximately 44.5 g/mol relative to the target compound (C15H18ClNO3; MW 295.76 g/mol) [1]. The 4-methylphenyl analog (C16H21NO3; MW 275.35 g/mol; exact mass 275.152144 g/mol) shows a molecular weight reduction of approximately 20.4 g/mol versus the target [2]. Both bromo and methyl analogs are available in commercial mass spectral libraries with validated 1H NMR and GC-MS spectra, enabling definitive identification and distinguishing the target compound from structurally similar contaminants [1][2].

Analytical characterization Mass spectrometry Halogen substitution Spectral library matching

Commercial Purity Specification and Physical Property Data for Procurement Decision-Making

Commercial suppliers offer 4-(4-chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid at a standardized purity specification of 98% . Reported melting point is 184–185 °C (measured in benzene/ethanol solvent mixture) [1]. Calculated boiling point is 489.6 ± 45.0 °C at 760 mmHg, with predicted density of 1.274 ± 0.06 g/cm³ [1]. LogP values are reported with discrepancy across sources: a calculated XLogP of 0.4 is cited in some databases [2], whereas vendor computational data report LogP of 2.8519 . TPSA is consistently reported as 57.61 Ų . Storage recommendations specify sealed container in dry conditions at 2–8 °C .

Purity specification Melting point Procurement quality Vendor comparison

Validated Application Scenarios for 4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid (CAS 70596-75-7) Based on Evidence


Synthesis of DPP-IV Inhibitor Lead Compounds for Type II Diabetes Research

This compound is employed as a key intermediate in the preparation of DPP-IV inhibitor candidates according to the proprietary route disclosed in NZ607694A. The synthetic sequence involves a coupling reaction followed by a cyclization reaction to yield compounds of formula (2), which exhibit inhibitory activity against dipeptidyl peptidase IV and are indicated for type II diabetes and obesity [1]. The chiral center at C2 and the 4-chlorobenzoyl moiety are structural prerequisites for this specific patent route [1].

Chiral Scaffold for Asymmetric Synthesis Method Development

Researchers developing stereoselective synthetic methodologies may utilize this racemic 2-substituted 4-oxo-piperidine derivative as a model substrate for chiral resolution studies or as a precursor for enantioselective transformations. The compound's stereogenic C2 center provides a handle for exploring asymmetric catalysis and chiroptical property investigations [2][3]. This scaffold class has been employed in large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives [4].

Analytical Reference Standard for Halogenated γ-Keto Acid Library Development

The compound serves as an analytical reference material for building or validating spectral libraries of halogenated piperidinyl butanoic acid derivatives. Its molecular weight (295.76 g/mol) and exact mass differentiate it from the 4-bromo analog (340.22 g/mol) and 4-methyl analog (275.35 g/mol), providing unambiguous mass spectrometric identification [5][6]. The compound is listed in commercial mass spectral databases including the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll GC-MS Library, supporting analytical method validation [5][6].

Quote Request

Request a Quote for 4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.